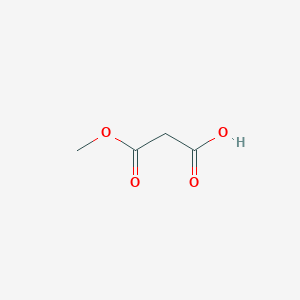
Thiolane-3-carboxylic acid
Übersicht
Beschreibung
Thiolane-3-carboxylic acid is a compound that can be synthesized through various chemical reactions involving carboxylic acids and thiols. The literature suggests multiple methods for the synthesis of thiolane derivatives and related thioesters, which are compounds where a sulfur atom replaces the usual oxygen atom of the ester group. These methods include the use of thioimides, nickel-catalyzed decarbonylative thioetherification, photocatalyzed decarboxylative thiolation, and reactions involving carboxylic acids with N-iodosuccinimide .
Synthesis Analysis
The synthesis of thiolane-3-carboxylic acid and its derivatives can be achieved through several innovative approaches. One method involves the reaction of functionalized 3,6-dihydro-2H-thiopyrans with N-iodosuccinimide in the presence of carboxylic acids, leading to the formation of poly-functionalized thiolanes . Another approach is the nickel-catalyzed decarbonylative thioetherification of carboxylic acids with thiols, which has been shown to produce thioethers in high yields and is applicable to the modification of bioactive molecules . Additionally, photocatalyzed decarboxylative thiolation using a disulfide reagent and an acridine-type photocatalyst has been described for the thiolation of carboxylic acids .
Molecular Structure Analysis
The molecular structure of thiolane-3-carboxylic acid consists of a thiolane ring, which is a five-membered sulfur-containing heterocycle, with a carboxylic acid functional group attached to the third carbon of the ring. The literature does not provide specific details on the molecular structure analysis of thiolane-3-carboxylic acid, but the synthesis methods mentioned suggest that the thiolane ring can be functionalized in various ways to create a range of derivatives .
Chemical Reactions Analysis
Thiolane-3-carboxylic acid and its derivatives can participate in a variety of chemical reactions. The synthesis methods described in the literature involve reactions such as decarbonylative thioetherification, thiolation, and iodo-oxyacylation, which lead to the formation of thioethers, thiol esters, and other sulfur-containing compounds . These reactions demonstrate the versatility of thiolane-3-carboxylic acid as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiolane-3-carboxylic acid derivatives are influenced by the presence of the thiolane ring and the carboxylic acid group. While specific properties such as melting point, boiling point, and solubility are not detailed in the provided literature, the high yields and purity of the synthesized compounds suggest that they have stable and predictable properties suitable for further applications . The methods described also highlight the functional group tolerance of the reactions, indicating that the thiolane derivatives can retain their stability in the presence of various substituents.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Functionalized Thiolanes
Research by Lucassen and Zwanenburg (2004) delves into the synthesis of functionalized thiolanes, including Thiolane-3-carboxylic acid, through a reaction involving 3,6-dihydro-2H-thiopyrans. This process leads to poly-functionalised thiolanes, valuable in various chemical syntheses (Lucassen & Zwanenburg, 2004).
2. Development of Thioesters
Xuan et al. (2019) describe an efficient protocol for thioesterification of carboxylic acids, which includes Thiolane-3-carboxylic acid. This process uses non-toxic agents and yields various thioesters, significant in pharmaceutical and chemical industries (Xuan et al., 2019).
3. Amphiphilic Compound Synthesis
Turcan-Trofin et al. (2019) explored the synthesis of compounds combining hydrophobic and hydrophilic elements, including carboxyl groups attached to siloxanes via Thiolane-3-carboxylic acid. These compounds exhibit interesting properties like self-assembly in solution, making them potential candidates for liquid electrolytes (Turcan-Trofin et al., 2019).
4. Mercury Sorption
Yee et al. (2013) conducted a study on mercury sorption using thiol-laced frameworks, which included Thiolane-3-carboxylic acid. These frameworks demonstrated efficient mercury removal from water, highlighting their potential in environmental remediation (Yee et al., 2013).
5. Electrocatalyst Immobilization
Thomas et al. (2007) synthesized [FeFe]-hydrogenase model complexes incorporating Thiolane-3-carboxylic acid for immobilizing hydrogen production electrocatalysts on electrode surfaces. This research contributes to the development of efficient energy conversion systems (Thomas et al., 2007).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
thiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNQHVPRAPQLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiolane-3-carboxylic acid | |
CAS RN |
18133-20-5 | |
| Record name | thiolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



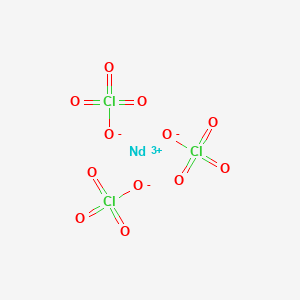
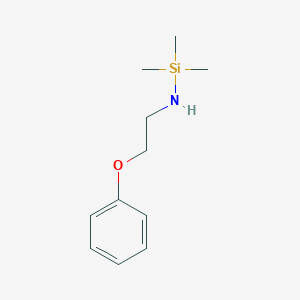


![Pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B97133.png)




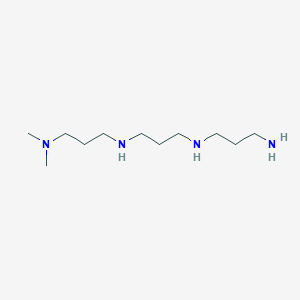
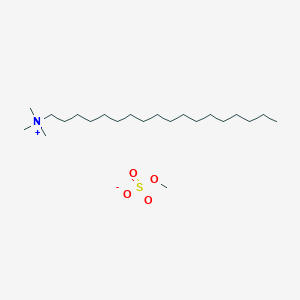

![Benzo[b]thiophen-4-amine](/img/structure/B97154.png)
